molecular formula C16H16BrN3O2S B15243730 8-Bromo-2-(2-(isopropylamino)thiazol-4-YL)-7-methoxyquinolin-4(1H)-one

8-Bromo-2-(2-(isopropylamino)thiazol-4-YL)-7-methoxyquinolin-4(1H)-one

Cat. No.: B15243730
M. Wt: 394.3 g/mol
InChI Key: ARAQVIVZUIBJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-(2-(isopropylamino)thiazol-4-YL)-7-methoxyquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(2-(isopropylamino)thiazol-4-YL)-7-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Bromination: The quinoline core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Thiazole Formation: The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and a haloketone.

    Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Isopropylamino Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the bromine atom or the quinoline ring, potentially forming debrominated or dihydroquinoline derivatives.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline or debrominated derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound may be explored for similar activities.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(2-(isopropylamino)thiazol-4-YL)-7-methoxyquinolin-4(1H)-one would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or DNA. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of the quinoline family.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

8-Bromo-2-(2-(isopropylamino)thiazol-4-YL)-7-methoxyquinolin-4(1H)-one is unique due to the presence of the bromine atom, the thiazole ring, and the isopropylamino group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

8-bromo-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-1H-quinolin-4-one

InChI

InChI=1S/C16H16BrN3O2S/c1-8(2)18-16-20-11(7-23-16)10-6-12(21)9-4-5-13(22-3)14(17)15(9)19-10/h4-8H,1-3H3,(H,18,20)(H,19,21)

InChI Key

ARAQVIVZUIBJRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.